Cariporide mesylate

Übersicht

Beschreibung

Cariporid-Mesylat ist ein selektiver Inhibitor der Natrium-Protonen-Austauscher-Isoform 1 (NHE1). Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit Myokardischämie-Reperfusionsschäden und Krebsbehandlung. Cariporid-Mesylat hat sich vielversprechend gezeigt, um den Zelltod durch oxidativen Stress zu reduzieren, und wurde auf seine kardioprotektiven und antikanzerogenen Eigenschaften untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cariporid-Mesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernbenzoylguanidinstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Benzoylguanidin-Kerns: Dies beinhaltet die Reaktion eines substituierten Benzoylchlorids mit Guanidin, um das Benzoylguanidin-Zwischenprodukt zu bilden.

Einführung der Methansulfonylgruppe: Das Benzoylguanidin-Zwischenprodukt wird dann mit Methansulfonylchlorid in Gegenwart einer Base umgesetzt, um die Methansulfonylgruppe einzuführen, was zur Bildung von Cariporid-Mesylat führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cariporid-Mesylat folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cariporide mesylate involves several steps, starting with the preparation of the core benzoylguanidine structure. The key steps include:

Formation of the benzoylguanidine core: This involves the reaction of a substituted benzoyl chloride with guanidine to form the benzoylguanidine intermediate.

Introduction of the methanesulfonyl group: The benzoylguanidine intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Cariporid-Mesylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cariporid-Mesylat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in Cariporid-Mesylat vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Methansulfonylgruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von Cariporid-Mesylat, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

- Myocardial Ischemia-Reperfusion Injury : Cariporide has been shown to provide cardioprotection by limiting cell death during ischemic events. Studies indicate that it reduces infarct size and improves left ventricular function post-myocardial infarction (MI) in animal models .

- Congestive Heart Failure : Research demonstrates that cariporide can improve left ventricular morphology and function in heart failure models, significantly reducing left ventricular dilation and enhancing systolic and diastolic functions .

| Study | Findings |

|---|---|

| Bolger et al. (2002) | Cariporide reduced LV dilation and improved function in MI rabbits. |

| Kinugawa et al. (2002) | Significant improvement in systolic/diastolic function post-treatment with cariporide. |

Oncology Applications

- Cancer Treatment : Cariporide's inhibition of NHE1 has been linked to reduced tumor cell proliferation and invasion. It has shown promise in suppressing the invasive capabilities of various cancer cell lines, including squamous cell carcinoma . The compound's ability to regulate pH levels within tumors may hinder their growth and metastatic potential.

| Cancer Type | Effect of Cariporide |

|---|---|

| Tongue Squamous Cell Carcinoma | Reduced hypoxia-mediated invasion . |

| Various Tumors | Inhibition of NHE1 associated with decreased glycolysis and invasiveness . |

Clinical Trials

- EXPEDITION Study : This phase III trial assessed the efficacy of cariporide in preventing myocardial infarction during coronary artery bypass graft surgery. Results showed a reduction in the incidence of myocardial infarction from 18.9% to 14.4% with treatment; however, an increase in mortality was noted due to cerebrovascular events, raising concerns about its clinical use .

| Trial | Outcome |

|---|---|

| EXPEDITION | 16.6% death or MI rate vs. 20.3% in placebo; increased mortality linked to cerebrovascular events . |

Case Studies

- Animal Models : In studies involving rabbits with induced myocardial infarction, cariporide significantly improved left ventricular function as measured by echocardiography and pressure-volume loops, demonstrating its potential as a therapeutic agent for heart failure .

- Human Trials : Although some trials showed promising results regarding myocardial protection, the increased mortality associated with cerebrovascular complications has limited its clinical application .

Wirkmechanismus

Cariporide mesylate exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition prevents the exchange of sodium ions for hydrogen ions, thereby reducing intracellular sodium levels and preventing the subsequent influx of calcium ions. This mechanism is particularly important in the context of myocardial ischemia-reperfusion injury, where excessive calcium influx can lead to cell death. Additionally, this compound’s inhibition of NHE1 has been shown to reduce tumor cell proliferation and invasion, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Cariporid-Mesylat ist unter den NHE1-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:

Amilorid: Ein weniger selektiver NHE1-Inhibitor mit breiteren Wirkungen auf andere Ionenkanäle.

Phx-3: Ein potenter und selektiver NHE1-Inhibitor mit ähnlichen Anwendungen in der Krebstherapie.

Verbindung 9t: Ein weiterer selektiver NHE1-Inhibitor mit potenziellen antikanzerogenen Eigenschaften

Cariporid-Mesylat zeichnet sich durch seine gut dokumentierte Wirksamkeit und sein Sicherheitsprofil in präklinischen und klinischen Studien aus .

Biologische Aktivität

Cariporide mesylate is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a protein that plays a crucial role in regulating intracellular pH and cellular volume. This compound has been studied extensively for its potential therapeutic applications, particularly in cardiology and oncology. The following sections detail its biological activity, mechanisms of action, clinical implications, and research findings.

Cariporide functions by inhibiting NHE1, which is responsible for the exchange of sodium ions (Na+) for hydrogen ions (H+) across the plasma membrane. By inhibiting this exchanger, cariporide leads to:

- Increased intracellular sodium concentration : This can affect calcium handling in cardiac myocytes, potentially reducing calcium overload during ischemic events.

- Altered pH regulation : Inhibition of NHE1 results in decreased intracellular pH (pHi) and increased extracellular pH (pHe), which can influence tumor microenvironments and cellular behavior in cancer.

Cardioprotective Effects

Cariporide has demonstrated significant cardioprotective effects in various preclinical and clinical studies:

- Myocardial Ischemia-Reperfusion Injury : In animal models, cariporide has been shown to reduce cell death caused by oxidative stress during ischemic events. For instance, it significantly improved left ventricular function and morphology post-myocardial infarction (MI) by reducing inflammation and neurohormonal activation associated with heart failure .

- Clinical Trials : The EXPEDITION trial evaluated cariporide's efficacy in preventing myocardial infarction and death during coronary artery bypass graft surgery. Results indicated a reduction in the incidence of MI from 18.9% to 14.4% with cariporide treatment . However, there was a noted increase in mortality associated with cerebrovascular events, raising concerns about its clinical use .

Summary of Cardiovascular Findings

| Study/Trial | Outcome | Significance |

|---|---|---|

| Bolger et al. | Improved LV function post-MI | P<0.05 |

| EXPEDITION Trial | Reduced MI incidence from 18.9% to 14.4% | P=0.000005 |

| Increased mortality from 1.5% to 2.2% | P=0.02 |

Anticancer Properties

Cariporide's role as an NHE1 inhibitor extends to cancer therapy, where it has shown promise in targeting tumor cells:

- Tumor Microenvironment : Elevated NHE1 activity correlates with increased pHi and decreased pHe in tumors, facilitating cancer cell survival under acidic conditions typical of tumor microenvironments . By inhibiting NHE1, cariporide may disrupt this balance, leading to increased apoptosis in cancer cells.

- Case Studies : Research indicates that cariporide can induce apoptosis in cancer cells overexpressing NHE1, suggesting its potential as an anticancer agent . This effect is particularly relevant in tumors with high metabolic rates that rely on maintaining alkaline intracellular environments for proliferation.

Summary of Oncology Findings

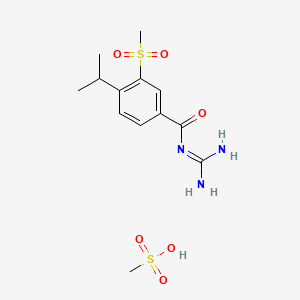

Eigenschaften

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLQABGYJQJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047344 | |

| Record name | Cariporide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159138-81-5 | |

| Record name | Cariporide mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariporide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide; methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARIPORIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0543W2JFRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.